molecular formula C16H24N2O4S B5435054 N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5435054
M. Wt: 340.4 g/mol
InChI Key: UHXUGUJNCLQBKO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a hydroxy-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methylphenylamine with propylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques to optimize yield and efficiency. For example, the use of hydrogenation catalysts such as Cu/γ-Al2O3 can improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the NRF2 oxidative stress response pathway by covalently modifying the NRF2 repressor protein KEAP1. This activation leads to the upregulation of antioxidant response elements, providing protection against oxidative stress . Additionally, it can activate the ATF6 arm of the unfolded protein response, promoting protective remodeling of the endoplasmic reticulum proteostasis network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. Its ability to activate multiple protective pathways, such as NRF2 and ATF6, makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUGUJNCLQBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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